molecular formula C22H32ClFN4O B5000888 N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine

N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine

Cat. No. B5000888
M. Wt: 423.0 g/mol
InChI Key: DPVRMZRYFLIIKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole and piperidine rings, followed by the introduction of the other functional groups through various chemical reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IUPAC name. The pyrazole ring, which is a five-membered ring with two nitrogen atoms, is substituted with a chlorine atom and two methyl groups. The piperidine ring, a six-membered ring with one nitrogen atom, is substituted with a benzyl group that carries a fluorine atom. These rings are connected through a methylene bridge to an ether group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the pyrazole ring might undergo reactions typical for aromatic compounds, such as electrophilic substitution. The ether group could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups and the nitrogen atoms in the rings might make this compound somewhat soluble in water. The compound’s boiling and melting points would depend on its molecular weight and the strength of intermolecular forces .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety procedures. Specific safety and hazard information would depend on the compound’s physical and chemical properties, as well as its biological activity .

Future Directions

The potential applications of this compound would depend on its chemical and biological properties. If it shows promising biological activity, it could be further developed and optimized for use in medical or pharmaceutical applications .

properties

IUPAC Name

N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32ClFN4O/c1-17-20(22(23)26(2)25-17)16-28(12-13-29-3)14-18-8-10-27(11-9-18)15-19-6-4-5-7-21(19)24/h4-7,18H,8-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVRMZRYFLIIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CN(CCOC)CC2CCN(CC2)CC3=CC=CC=C3F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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